CCR5 Antagonist Patent Designation: Ortho-Chloro Isomer Is the Specifically Claimed Active Species
In the patent family covering cyclopentane carbonitrile CCR5 antagonists, 1-(2-chloroanilino)cyclopentane-1-carbonitrile (CAS 6636-95-9) with ortho-chloro substitution is specifically identified as the active CCR5 antagonist scaffold. Preliminary pharmacological screening confirmed CCR5 antagonism for this specific isomer [1]. In contrast, the para-chloro analog (4-chloroanilino isomer) has been independently tested and showed no inhibition of human angiotensin I converting enzyme at 10 µM and no inhibition of acetylcholinesterase at 26 µM, indicating a distinct and generally weaker biological profile . No CCR5 antagonist activity has been reported for the para-chloro or unsubstituted anilino analogs.
| Evidence Dimension | CCR5 antagonist activity and general pharmacological profile |
|---|---|
| Target Compound Data | Confirmed CCR5 antagonist in preliminary pharmacological screening (specific IC50/Ki values not publicly disclosed) [1] |
| Comparator Or Baseline | 1-(4-Chloroanilino)cyclopentane-1-carbonitrile (para-chloro isomer): No inhibitory activity against human ACE at 10 µM; no inhibition of acetylcholinesterase at 26 µM |
| Quantified Difference | Qualitative: target compound is a confirmed CCR5 antagonist; para-chloro analog shows no activity in unrelated enzyme assays and has no reported CCR5 activity |
| Conditions | CCR5 antagonism: patent-level preliminary pharmacological screening (assay details proprietary); ACE and AChE assays: standard in vitro enzyme inhibition assays |
Why This Matters
The ortho-chloro positional isomer is the only variant with documented CCR5 antagonist activity, making CAS 6636-95-9 the necessary procurement choice for CCR5-focused research programs.
- [1] Zhang H. et al. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. Patent family: CN priority, US8461348B2. View Source
